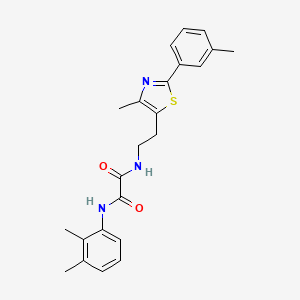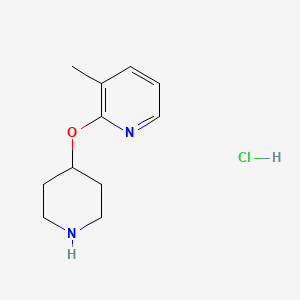![molecular formula C25H24N4O4S2 B2562685 N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide CAS No. 851080-29-0](/img/structure/B2562685.png)
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C25H24N4O4S2 and its molecular weight is 508.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of benzothiazoles, including compounds structurally related to N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide, demonstrating significant antibacterial, antifungal, and antimycobacterial activity. For instance, sulphonamide derivatives with a benzothiazole nucleus were shown to possess potent antimicrobial properties against various strains including Bacillus subtilis, Escherichia coli, Candida albicans, and the Mycobacterium tuberculosis H37Rv strain (Bhusari et al., 2008).
Anticancer Activity
Compounds related to the chemical structure have also been evaluated for their anticancer activities. For example, novel sulfonamide derivatives have been synthesized and assessed for their cytotoxic activities against cancer cell lines, with some compounds demonstrating promising results in inhibiting growth and inducing apoptosis in melanoma cells (Yılmaz et al., 2015).
Enzymatic Inhibition
Research into the inhibition of various enzymes by benzothiazole derivatives has uncovered potential therapeutic applications. These compounds have been studied for their ability to inhibit enzymes relevant to disease pathways, suggesting a role in the development of new medications (Ghorab et al., 2015).
Applications in Synthetic Chemistry
Benzothiazole derivatives have also been explored for their applications in synthetic chemistry, serving as key intermediates in the synthesis of various heterocyclic compounds. These compounds play a critical role in the development of new materials and pharmaceuticals (Mahmood & Ahmad, 2020).
Photovoltaic and Fluorescent Applications
Some studies have focused on the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) and their fluorescent properties, which can be applied in materials science for the creation of new fluorescent materials (Mary et al., 2020).
properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-17(30)26-20-11-14-22-23(15-20)34-25(29(22)3)27-24(31)19-9-12-21(13-10-19)35(32,33)28(2)16-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFXUBPLCMBYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)


![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2562613.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2562614.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)
![4-[3-(4-Chlorophenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2562618.png)


![1-[1-(Oxolan-3-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2562625.png)